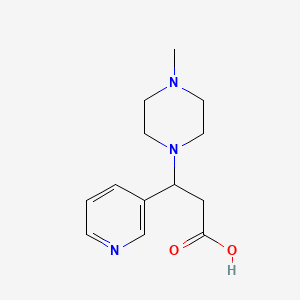

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12(9-13(17)18)11-3-2-4-14-10-11/h2-4,10,12H,5-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHUTEJOJTWKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. One common method includes the use of acyl chlorides or anhydrides to facilitate the formation of the desired product. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

a. Antitumor Activity

Research has indicated that derivatives of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid exhibit significant antitumor properties. Studies have shown that compounds with similar piperazine structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

b. Neuropharmacology

The compound's structure suggests potential activity as a central nervous system (CNS) agent. Analogous compounds have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating disorders such as depression and anxiety .

c. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promise against various bacterial strains. The piperazine moiety is known for enhancing the bioactivity of antimicrobial agents, making it a candidate for further exploration in antibiotic development .

a. Pharmacokinetics and Bioavailability

The compound's favorable physicochemical properties contribute to its potential as a drug candidate. Its predicted pKa suggests good solubility at physiological pH, which is essential for oral bioavailability .

b. Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the efficacy of this compound by modifying its structure to enhance potency and reduce toxicity. The incorporation of different substituents on the piperazine ring has been explored to improve binding affinity to target proteins involved in disease mechanisms .

a. Polymer Synthesis

The compound can also be utilized in the synthesis of novel polymers due to its functional groups that allow for chemical modification. These polymers may exhibit unique mechanical and thermal properties, making them suitable for applications in coatings, adhesives, and composites .

b. Nanotechnology Applications

In nanotechnology, derivatives of this compound can be employed in the development of nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release profiles enhances the effectiveness of treatments .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs to highlight structural, physicochemical, and functional differences.

Structural and Physicochemical Properties

Biological Activity

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid, also known by its CAS number 44122479, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The molecular formula of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid is , with a molecular weight of 251.31 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the realm of neuropharmacology and oncology .

Research indicates that this compound may interact with specific receptors and pathways involved in cellular signaling. The presence of the piperazine group is significant as it often enhances the binding affinity to various targets, including neurotransmitter receptors and kinases. For instance, compounds with similar structures have been shown to inhibit kinases involved in cancer progression .

Antitumor Activity

Several studies have evaluated the antitumor potential of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| Huh7 (liver cancer) | 15 |

| Caco2 (colorectal) | 10 |

| MDA-MB 231 (breast) | 8 |

| HCT116 (colon) | 12 |

These findings suggest a promising role for this compound in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth and survival .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The piperazine moiety is known for enhancing the central nervous system penetration of compounds, making it a candidate for further exploration in treating conditions such as anxiety and depression .

Case Studies

- Study on Antitumor Efficacy : A recent study focused on the effects of this compound on prostate cancer cells. The results indicated that at concentrations above 10 μM, there was a significant reduction in cell viability, correlating with increased apoptosis markers. This study highlights the potential for developing this compound into a therapeutic agent against prostate cancer .

- Neuropharmacological Assessment : Another investigation assessed the impact of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid on anxiety-like behaviors in rodent models. The results showed that administration led to decreased anxiety levels, suggesting its potential use as an anxiolytic agent .

Q & A

Q. What are the standard synthetic routes for 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid?

The compound is typically synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF with a tertiary amine base (e.g., NEt₃). For example, analogous piperazine derivatives are prepared by reacting substituted piperazines with carboxylic acid derivatives under coupling conditions . Alkylation or condensation steps may also be employed, depending on the substitution pattern of the pyridine and piperazine moieties .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of NMR (¹H/¹³C), FT-IR (to confirm functional groups like carboxylic acid), and mass spectrometry (HRMS or ESI-MS). Purity is assessed via HPLC with UV detection, while thermal stability is determined using differential scanning calorimetry (DSC) or melting point analysis, as seen in related piperazine-carboxylic acid derivatives .

Q. What safety protocols should be followed when handling this compound?

Although specific hazard data for this compound is limited, general protocols for handling carboxylic acid derivatives and piperazines apply: use PPE (gloves, lab coat, goggles), work in a fume hood, and adhere to GHS guidelines for chemical storage. Refer to safety data sheets (SDS) of structurally similar compounds for risk mitigation strategies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. Machine learning algorithms can screen solvent/catalyst combinations, while ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, TBTU-mediated couplings are optimized by simulating activation energies and steric effects .

Q. How should researchers address discrepancies in reported reaction yields or purity?

Systematic analysis of variables (e.g., solvent polarity, temperature, stoichiometry) using design of experiments (DoE) is critical. Cross-validate results with computational models (e.g., transition state simulations) and employ orthogonal purification techniques (e.g., column chromatography, recrystallization) to resolve impurities. Contradictory data may arise from unaccounted side reactions, which can be identified via LC-MS tracking .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Modify substituents on the pyridine ring (e.g., electron-withdrawing groups) or the piperazine moiety (e.g., alkylation/arylations) to alter electronic or steric properties. Assess bioactivity via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking studies. For instance, replacing the 4-methyl group in piperazine with bulkier substituents can enhance target affinity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Scaling up requires addressing exothermic reactions, solvent volume reduction, and purification bottlenecks. Membrane separation technologies (e.g., nanofiltration) improve efficiency in isolating the product, while process control systems (e.g., PAT tools) monitor reaction parameters in real time. Reactor design (e.g., continuous-flow systems) minimizes byproduct formation .

Methodological Considerations

- Impurity Profiling : Use reference standards (e.g., Imp. B/B.P. in ) to calibrate HPLC/GC-MS methods for detecting trace impurities.

- Thermal Stability : Conduct accelerated stability studies under varying pH and temperature conditions to determine degradation pathways .

- Data Reproducibility : Implement open-source lab notebooks and share raw spectral data to enhance transparency in synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.